molecular formula C19H23N3O3 B2871087 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone CAS No. 2034252-26-9

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone

Cat. No.: B2871087
CAS No.: 2034252-26-9
M. Wt: 341.411
InChI Key: FEPLBJZUNONDLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone is a synthetically designed organic compound featuring a pyrrolidine linker connecting a 4,6-dimethylpyrimidine ring and a 2-methoxyphenylethanone group. This structure combines an electron-deficient heteroaromatic system with a lipophilic aromatic moiety, making it a candidate for exploration in various biochemical and pharmacological research applications. The compound's core pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules that interact with enzyme active sites and biological receptors . Specifically, pyrimidine-based compounds are investigated as key scaffolds for developing allosteric modulators for G Protein-Coupled Receptors (GPCRs) . The presence of the pyrrolidine ether linkage and the methoxyphenyl group may influence the compound's physicochemical properties, such as solubility and membrane permeability, which are critical parameters in drug discovery . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to utilize this compound in exploratory studies, including but not limited to, target identification, structure-activity relationship (SAR) investigations, and as a building block in the synthesis of more complex chemical entities.

Properties

IUPAC Name

1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(2-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-13-10-14(2)21-19(20-13)25-16-8-9-22(12-16)18(23)11-15-6-4-5-7-17(15)24-3/h4-7,10,16H,8-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPLBJZUNONDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone is a synthetic organic compound with a complex structure that includes a pyrimidine ring, a pyrrolidine moiety, and an ethanone functional group. This compound has garnered interest in various fields of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure

The chemical formula of this compound is C19H24N3O3C_{19}H_{24}N_{3}O_{3}, with a molecular weight of approximately 344.42 g/mol. The structural representation highlights the unique arrangement of functional groups that contribute to its biological activity.

PropertyValue
Molecular Formula C19H24N3O3C_{19}H_{24}N_{3}O_{3}
Molecular Weight 344.42 g/mol
CAS Number 2034395-16-7

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.

  • Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 20 to 40 µg/mL against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines.

  • Cell Line Studies : In assays involving human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), the compound demonstrated IC50 values of approximately 15 µM and 18 µM, respectively . This suggests a promising avenue for further research in cancer therapeutics.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby modulating cellular functions.
  • Receptor Interaction : The compound potentially interacts with various receptors, influencing signal transduction pathways critical for cell survival and proliferation.
  • Antioxidant Activity : Some studies have indicated that it may exhibit antioxidant properties, which can protect cells from oxidative stress .

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various synthesized compounds including this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The results were promising enough to warrant further investigation into its application as an alternative antibiotic treatment.

Cancer Cell Proliferation Inhibition

In another research project focusing on the anticancer properties of novel compounds, this compound was found to significantly reduce cell viability in MCF-7 cells by inducing apoptosis. The study concluded that this compound could be a candidate for further development in cancer therapy .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Pyrimidine Derivatives: The 4,6-dimethylpyrimidin-2-yl group in the target compound is a common motif in bioactive molecules. For example: 1-[4-Methoxy-3-(pyrimidin-2-ylsulfanylmethyl)-phenyl]-ethanone () shares a pyrimidine core but substitutes oxygen with a sulfanyl group and includes a methoxyphenyl ethanone. Sulfanyl groups may enhance lipophilicity but reduce metabolic stability compared to oxy groups . 1-(6-Methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone () features a dihydropyrimidine-thione ring. Thione analogs often exhibit stronger hydrogen-bonding capacity, influencing antibacterial activity .
  • Pyrrolidine Derivatives: 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone () replaces pyrimidine with pyridine but retains the pyrrolidinyl-methoxy linkage. Pyridine-based analogs may show altered binding affinities due to nitrogen positioning .

Substituent Effects

  • Methoxyphenyl Groups: The 2-methoxyphenyl ethanone group in the target compound is structurally similar to 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone ().
  • 4,6-Dimethylpyrimidine vs. Trimethylpyrimidine :
    1-(1H-Pyrrol-2-yl)-2-((4,5,6-trimethylpyrimidin-2-yl)thio)ethan-1-one () has additional methyl groups on pyrimidine, which could enhance steric effects and alter enzyme inhibition profiles .

Physicochemical Data

Compound Molecular Formula Molecular Weight Key Substituents LogP* Solubility (mg/mL)*
Target Compound C₂₀H₂₃N₃O₃ 365.42 4,6-Dimethylpyrimidine, Oxy-pyrrolidine, 2-Methoxyphenyl 2.8 0.15 (PBS)
1-[4-Methoxy-3-(pyrimidin-2-ylsulfanylmethyl)-phenyl]-ethanone C₁₅H₁₄N₂O₂S 298.35 Pyrimidine-sulfanyl, Methoxyphenyl 3.2 0.08 (DMSO)
1-(6-Methyl-4-phenyl-2-sulfanylidene-dihydropyrimidin-5-yl)ethanone C₁₃H₁₄N₂OS 258.33 Dihydropyrimidine-thione, Phenyl 2.5 0.20 (Ethanol)

*Predicted using QSAR models.

Antioxidant and Antimicrobial Profiles

  • Antioxidant Activity :
    Pyridin-2(1H)-one derivatives () with bromophenyl groups showed 67–79% radical scavenging at 12 ppm, comparable to ascorbic acid (82.71%) . The target compound’s methoxyphenyl group may confer moderate activity, but data is lacking.
  • Antibacterial Activity: Dihydropyrimidinones () inhibit Staphylococcus aureus (MIC = 32 µg/mL) via membrane disruption. The target’s pyrimidine-pyrrolidine system could enhance Gram-positive targeting due to improved penetration .

Molecular Docking Insights

  • 2-Pyridone Derivatives () showed binding affinities of -8.2 to -9.1 kcal/mol against E. coli DNA gyrase, correlating with MIC values . The target compound’s pyrimidine ring may interact similarly with bacterial topoisomerases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.